An In-depth Technical Guide to 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-depth Technical Guide to 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-methoxyphenylboronic acid pinacol ester, is a key organoboron compound extensively utilized in modern organic synthesis. Its significance primarily lies in its role as a stable, versatile, and efficient coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone in the construction of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.
The presence of the methoxy group at the ortho position of the phenyl ring introduces specific steric and electronic properties that can influence the reactivity and selectivity of the coupling reactions. The pinacol ester moiety confers stability to the boronic acid, making the compound easier to handle and purify compared to its corresponding free boronic acid, which can be prone to dehydration and other side reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with a focus on experimental protocols and mechanistic insights relevant to professionals in research and drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is essential for its effective use in synthesis. The following tables summarize its key identifiers and computed physical properties.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1] |
| CAS Number | 190788-60-4[1] |
| Molecular Formula | C₁₃H₁₉BO₃[1] |
| Molecular Weight | 234.10 g/mol [1] |
| InChI | InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-8-6-7-9-11(10)15-5/h6-9H,1-5H3[1] |
| InChIKey | ASDFSWMHZSWXPO-UHFFFAOYSA-N[1] |
| SMILES | CC1(C)OB(OC1(C)C)C2=CC=CC=C2OC |
| Synonyms | 2-Methoxyphenylboronic acid pinacol ester, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anisole[1] |
Table 2: Computed Physical and Chemical Properties
| Property | Value |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 234.1427246 g/mol [1] |
| Monoisotopic Mass | 234.1427246 g/mol [1] |
| Topological Polar Surface Area | 36.9 Ų |
| Heavy Atom Count | 17 |
| Formal Charge | 0 |
| Complexity | 262[1] |
Synthesis of 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The most common and efficient method for the synthesis of 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (in this case, 2-bromoanisole) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[2][3]
General Experimental Workflow for Miyaura Borylation
The following diagram illustrates the general workflow for the synthesis of aryl boronic esters via the Miyaura borylation.
Detailed Experimental Protocol: Synthesis from 2-Bromoanisole
This protocol provides a representative method for the synthesis of 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Materials:
-
2-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium acetate (KOAc) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed 1,4-dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromoanisole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add the anhydrous and degassed 1,4-dioxane to the flask via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a solid.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures. This reaction is widely employed in drug discovery and development for the synthesis of complex molecular scaffolds.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Aqueous sodium carbonate solution (2 M, 2.0 mmol, 2.0 equiv)
-
Toluene or a mixture of toluene and water
Procedure:
-
In a round-bottom flask, combine the aryl bromide, 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and Pd(PPh₃)₄.
-
Add the solvent (e.g., toluene) and the aqueous sodium carbonate solution.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the mixture to reflux (typically 80-110 °C) and stir vigorously until the starting materials are consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.
Safety and Handling
2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a solid that may cause skin and serious eye irritation.[1] It may also be harmful if swallowed or in contact with skin.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly valuable and versatile reagent for the synthesis of complex organic molecules. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers, scientists, and drug development professionals. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective and safe use in the laboratory, ultimately contributing to the advancement of chemical synthesis and the discovery of new therapeutic agents.
